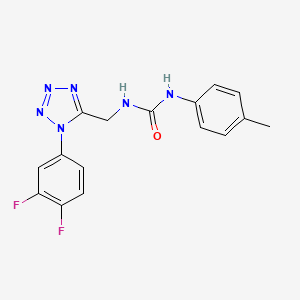
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, also known as DTA-1, is a small molecule that has gained attention in the scientific community due to its potential applications in immunotherapy. DTA-1 is a potent agonist of glucocorticoid-induced TNF receptor-related protein (GITR), which is a protein found on the surface of regulatory T cells (Tregs). Tregs play a crucial role in regulating the immune response, and DTA-1 has been shown to enhance their function, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
Hydrogel Formation and Physical Property Tuning
Research by Lloyd & Steed (2011) demonstrates that urea derivatives can form hydrogels across a range of acids. The rheology and morphology of these gels, important for biomedical and industrial applications, can be tuned by the identity of the anion present. This suggests potential uses of the specified compound in designing tunable hydrogels for drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Supramolecular Chemistry and Gelators
Glycolurils and their analogues, closely related to urea derivatives, have seen widespread applications in supramolecular chemistry as building blocks and gelators. They are instrumental in creating complex molecular assemblies for catalysis, environmental remediation, and the development of novel materials (Kravchenko, Baranov, & Gazieva, 2018). The research application of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea could extend into these areas, leveraging its potential for forming unique molecular architectures.
Crystal Engineering and Solid-State Chemistry
The study of urea and thiourea derivatives in crystal engineering offers insights into the conformational adjustments and hydrogen bonding patterns that dictate the assembly of molecules into crystalline structures. Research findings suggest applications in designing molecular materials with tailored properties, such as porosity, optical activity, and drug delivery capabilities (Phukan & Baruah, 2016). Such studies provide a foundation for exploring the crystallization behavior of the specified compound, with potential applications in the development of new materials.
Synthesis and Characterization of Novel Derivatives
Urea derivatives are foundational in synthesizing a wide range of compounds with varied biological activities and material properties. Research on synthesizing and characterizing novel urea derivatives reveals their potential as antimicrobial agents, catalysts, and components in electronic materials. The versatility in their applications stems from the ability to modify their molecular structure to achieve desired properties and functions (Sujatha, Shilpa, & Gani, 2019). This underscores the potential of this compound in synthesizing new derivatives with specific applications in mind.
特性
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-10-2-4-11(5-3-10)20-16(25)19-9-15-21-22-23-24(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQLZVTFIZEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)
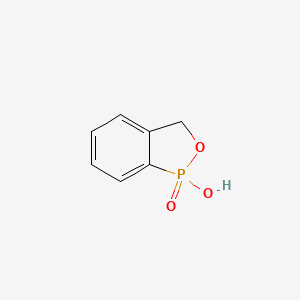
![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)
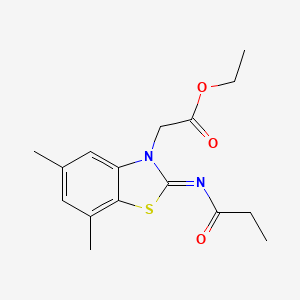
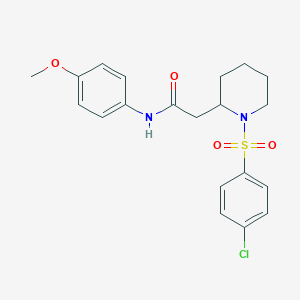
![9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2671396.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2671399.png)
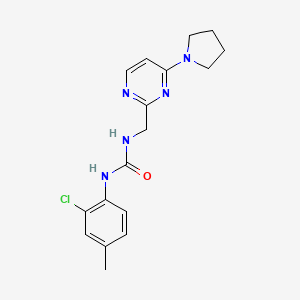
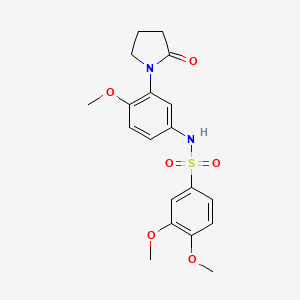
![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)
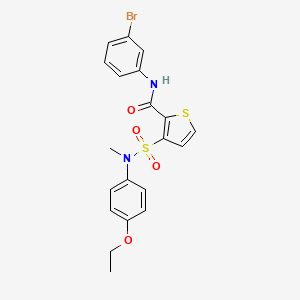
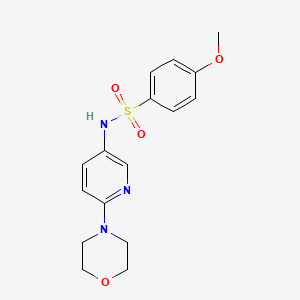
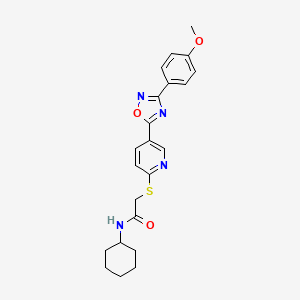
![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)